![molecular formula C19H19NO5 B14726356 1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate CAS No. 5327-49-1](/img/structure/B14726356.png)
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate is an organic compound with the molecular formula C19H19NO5 It is characterized by the presence of benzoyloxy and amino groups attached to a propan-2-yl benzoate backbone
Méthodes De Préparation
The synthesis of 1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(benzoyloxy)ethylamine and 1-oxopropan-2-yl benzoate.
Reaction Conditions: The reaction between 2-(benzoyloxy)ethylamine and 1-oxopropan-2-yl benzoate is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, the compound is evaluated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(benzoyloxy)ethyl benzoate and 1-oxopropan-2-yl benzoate share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both benzoyloxy and amino groups in this compound imparts unique chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
5327-49-1 |
|---|---|
Formule moléculaire |
C19H19NO5 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(2-benzoyloxypropanoylamino)ethyl benzoate |
InChI |
InChI=1S/C19H19NO5/c1-14(25-19(23)16-10-6-3-7-11-16)17(21)20-12-13-24-18(22)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,21) |
Clé InChI |
GEZZPMXOKXCUQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



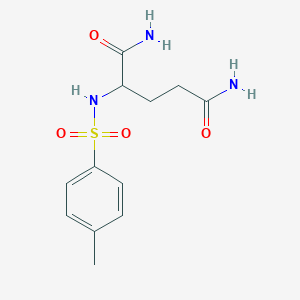
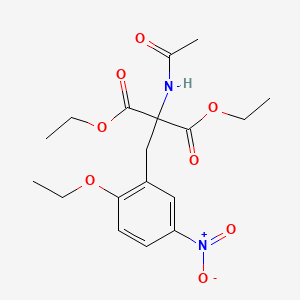

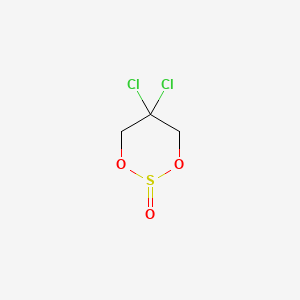


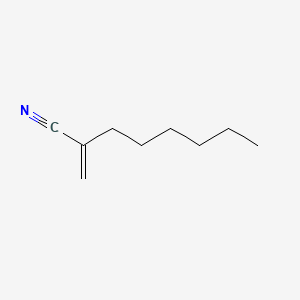
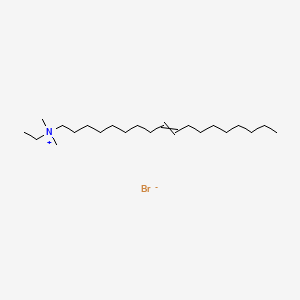
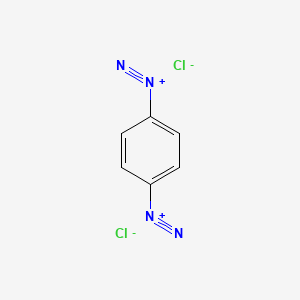

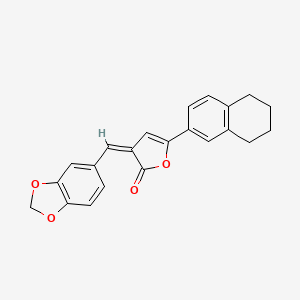
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
